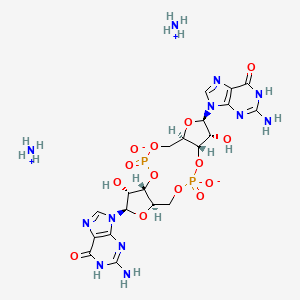
Cyclic-di-GMP diammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic diguanylate (diammonium) is a bacterial second messenger that plays a crucial role in regulating various cellular processes in bacteria. Discovered in 1987, it has been identified as an activator of cellulase synthase in Gluconacetobacter xylinus. This compound is involved in processes such as motility, biofilm formation, and cell cycle progression in many bacterial species.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclic diguanylate (diammonium) can be synthesized using chemical methods, but the most efficient method today is through enzymatic synthesis. This involves the use of diguanylate cyclases, which catalyze the formation of cyclic diguanylate from guanosine triphosphate. The enzymatic synthesis is preferred due to its efficiency and the ability to produce large quantities of the compound .
Industrial Production Methods
Large-scale production of cyclic diguanylate (diammonium) involves an enzymatic cascade using economical precursors such as guanosine monophosphate and adenosine triphosphate. This process includes a combination of GMP kinase, nucleoside diphosphate kinase, and a mutated form of diguanylate cyclase engineered to lack product inhibition. The compound is then purified using anion exchange chromatography and solvent precipitation .
Chemical Reactions Analysis
Types of Reactions
Cyclic diguanylate (diammonium) undergoes various chemical reactions, including hydrolysis and binding to effector proteins and riboswitches. These reactions are crucial for its role as a second messenger in bacterial cells .
Common Reagents and Conditions
The enzymatic synthesis of cyclic diguanylate (diammonium) typically involves reagents such as guanosine triphosphate and specific enzymes like diguanylate cyclases. The reaction conditions often include optimal temperatures and pH levels to ensure the stability and activity of the enzymes involved .
Major Products Formed
The primary product formed from the enzymatic synthesis of cyclic diguanylate (diammonium) is the cyclic dinucleotide itself, which can then be used in various biological and industrial applications .
Scientific Research Applications
Cyclic diguanylate (diammonium) has a wide range of scientific research applications:
Mechanism of Action
Cyclic diguanylate (diammonium) exerts its effects by binding to specific receptors in bacterial cells, such as effector proteins and riboswitches. This binding regulates various cellular processes, including motility, biofilm formation, and cell cycle progression. The intracellular concentration of cyclic diguanylate (diammonium) is controlled by diguanylate cyclases and phosphodiesterases, which respectively catalyze its production and degradation .
Comparison with Similar Compounds
Cyclic diguanylate (diammonium) is part of a family of cyclic dinucleotides that includes cyclic diadenylate and cyclic guanosine monophosphate-adenosine monophosphate. These compounds share similar roles as second messengers in bacterial cells but differ in their specific targets and regulatory mechanisms.
Similar Compounds
- Cyclic diadenylate
- Cyclic guanosine monophosphate-adenosine monophosphate
Cyclic diguanylate (diammonium) stands out due to its broad regulatory roles and potential therapeutic applications, making it a compound of significant interest in various fields of research and industry .
Properties
Molecular Formula |
C20H30N12O14P2 |
|---|---|
Molecular Weight |
724.5 g/mol |
IUPAC Name |
diazanium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O14P2.2H3N/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);2*1H3/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1 |
InChI Key |
ORSUSHQNAQSNEL-XDODWTFASA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[NH4+].[NH4+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















